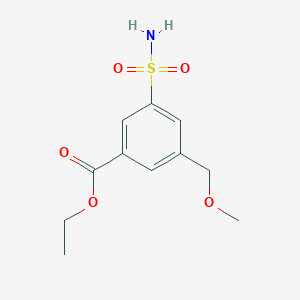
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methoxymethyl group, and a sulfamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate typically involves the esterification of 3-(methoxymethyl)-5-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(methoxymethyl)-5-sulfamoylbenzoic acid or 3-(methoxymethyl)-5-sulfamoylbenzenesulfonic acid.
Reduction: Formation of 3-(methoxymethyl)-5-sulfamoylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including inhibition of inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(methoxymethyl)-4-sulfamoylbenzoate
- Ethyl 3-(ethoxymethyl)-5-sulfamoylbenzoate
- Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the methoxymethyl and sulfamoyl groups on the benzene ring provides a distinct chemical environment that can be exploited for various applications.
Properties
Molecular Formula |
C11H15NO5S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3,(H2,12,14,15) |
InChI Key |
FJDWEZRYCSMUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)COC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















